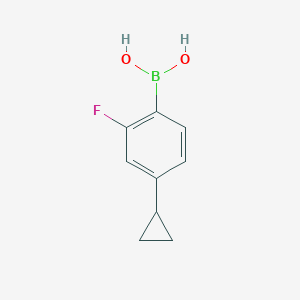

(4-Cyclopropyl-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(4-cyclopropyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSYHXSERFSUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2CC2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225175-39-1 | |

| Record name | (4-cyclopropyl-2-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Insights of 4 Cyclopropyl 2 Fluorophenyl Boronic Acid

Fundamental Reactivity of Arylboronic Acids

The chemical behavior of arylboronic acids, including (4-Cyclopropyl-2-fluorophenyl)boronic acid, is dictated by the intrinsic properties of the boron atom and its interaction with its environment.

Lewis Acidity and Coordination Chemistry of Boron

The boron atom in boronic acids possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons. ru.nldaneshyari.com This characteristic makes boronic acids function as Lewis acids. ru.nldaneshyari.com The strength of this Lewis acidity can be influenced by the substituents attached to the boron atom. In arylboronic acids, the aromatic ring's electronic properties can modulate the electron deficiency of the boron center. The Lewis acidic nature of the boron atom is central to its role in catalysis and its ability to form complexes with Lewis bases, such as hydroxide (B78521) ions or other nucleophiles. daneshyari.comacs.org

This interaction leads to the formation of a tetracoordinate "ate" complex, a boronate species, which is crucial for the transmetalation step in cross-coupling reactions. ru.nlresearchgate.net The coordination chemistry of boron allows it to reversibly bind with hydroxyl-containing compounds, a property that has been harnessed in the development of sensors and catalysts. acs.org Computational and structural studies have shown that interactions, such as polar-π interactions between the boron functional group and nearby aromatic systems, can stabilize both the boronic acid and its corresponding boronate form. ru.nlresearchgate.net

Role of Boronic Acid Speciation in Aqueous and Organic Media

In solution, boronic acids exist in equilibrium between different species. This "speciation" is highly dependent on the solvent and pH of the medium. In aqueous basic solutions, the neutral, trigonal planar boronic acid (ArB(OH)₂) reversibly reacts with a hydroxide ion to form a negatively charged, tetrahedral trihydroxyborate anion ([ArB(OH)₃]⁻). chembites.orgresearchgate.net

This equilibrium is pivotal in Suzuki-Miyaura reactions, as the formation of the boronate is often a prerequisite for efficient transmetalation. nih.gov The solubility of boronic acid species is also affected by the medium; while many arylboronic acids have limited solubility in water, their corresponding anionic boronate salts are often more soluble. researchgate.netnih.gov In organic media, the speciation can be controlled by the choice of base and the presence of water, which in turn allows for chemoselective reactions and the controlled synthesis of boronic esters. nih.govresearchgate.net Careful manipulation of these equilibria is a key strategy for optimizing cross-coupling reactions and enabling streamlined iterative bond formation. nih.govresearchgate.net

Mechanisms of Cross-Coupling Reactions

Arylboronic acids are most famously utilized as nucleophilic partners in palladium-catalyzed cross-coupling reactions, which form a carbon-carbon bond between two organic fragments.

Suzuki-Miyaura Cross-Coupling Reaction Mechanism

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryls, styrenes, and conjugated dienes. libretexts.org The catalytic cycle, which is applicable to this compound, is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.commusechem.com A palladium(0) complex serves as the active catalyst that enters the cycle. yonedalabs.com

Following oxidative addition, the transmetalation step occurs, where the organic group from the boron reagent is transferred to the palladium(II) complex, displacing the halide. chemrxiv.org The precise mechanism of this crucial step has been a subject of extensive study, with two primary pathways being widely considered: the boronate pathway and the oxo-palladium pathway. chemrxiv.orgresearchgate.net The prevailing pathway depends on the specific reaction conditions, including the base, solvent, and ligands used. researchgate.net

Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide) first activates the boronic acid to form a more nucleophilic tetracoordinate boronate species ([ArB(OH)₃]⁻). researchgate.netnih.gov This anionic boronate then attacks the arylpalladium(II) halide complex, transferring its aryl group to the palladium center to form a diarylpalladium(II) intermediate. researchgate.netnih.gov

Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex, replacing the halide ligand with a hydroxide or alkoxide to form a more reactive arylpalladium(II) hydroxide complex (ArPd(L)₂OH). researchgate.netnih.gov This hydroxo-palladium species then reacts with the neutral boronic acid. nih.govnih.gov This reaction is often significantly faster than the reaction between the palladium-halide complex and the boronate. chembites.orgnih.gov Systematic studies have provided strong evidence that for reactions conducted with weak bases in aqueous solvent mixtures, transmetalation proceeds predominantly through the oxo-palladium pathway. nih.govnih.gov

The final step of the cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond of the final product, regenerating the catalytically active Pd(0) species. musechem.com

Interactive Data Table: Comparison of Transmetalation Pathways

| Feature | Boronate Pathway | Oxo-Palladium Pathway |

| Activating Species | Base (e.g., OH⁻) | Base (e.g., OH⁻) |

| Activated Reagent | Boronic Acid (forms boronate [ArB(OH)₃]⁻) | Arylpalladium(II) Halide (forms ArPd(L)₂OH) |

| Boron Species in Transfer | Anionic Boronate | Neutral Boronic Acid |

| Palladium Species in Transfer | Arylpalladium(II) Halide | Arylpalladium(II) Hydroxide |

| Key Interaction | [ArB(OH)₃]⁻ attacks ArPd(L)₂X | ArB(OH)₂ reacts with ArPd(L)₂OH |

| Favored Conditions | Varies with reagents and conditions | Often favored with weak bases and aqueous media nih.govnih.gov |

Reductive Elimination

Reductive elimination is the final, product-forming step in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions. libretexts.org In this stage, the newly formed carbon-carbon bond is created from a diarylpalladium(II) intermediate, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgyoutube.com For this compound, this step involves the formation of a biaryl compound from a palladium intermediate bearing both the 4-cyclopropyl-2-fluorophenyl group and the partner aryl or vinyl group.

The rate and efficiency of reductive elimination are significantly influenced by the steric and electronic properties of the ligands attached to the palladium center and the nature of the coupling partners themselves. rsc.org Generally, bulky and electron-donating ligands accelerate this step by promoting the formation of a cis-complex, a prerequisite for reductive elimination, and by destabilizing the palladium(II) intermediate, thus favoring the formation of the more stable palladium(0) species and the biaryl product. youtube.comrsc.org The presence of the ortho-fluoro substituent in this compound, being electron-withdrawing, can make the palladium center more electrophilic, which generally facilitates reductive elimination. rsc.org

Table 1: General Factors Influencing Reductive Elimination Rate

| Factor | Influence on Reductive Elimination Rate | Rationale |

| Ligand Steric Bulk | Increases | Promotes the formation of the necessary cis-configuration and alleviates steric strain in the transition state. rsc.org |

| Ligand Electronics | Electron-donating ligands generally accelerate the process. | Increases electron density on the palladium, facilitating the C-C bond formation. rsc.org |

| Coupling Partner Electronics | Electron-withdrawing groups on the aryl partners can accelerate the reaction. | Stabilizes the transition state. |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |

Influence of Ligands and Catalysts on Reaction Pathways

The choice of catalyst and ligands is paramount in directing the reaction pathway of Suzuki-Miyaura couplings involving this compound, influencing not only the rate of the desired cross-coupling but also suppressing potential side reactions like protodeboronation. The catalyst system, typically a palladium(0) species generated in situ from a palladium(II) precatalyst, works in concert with phosphine (B1218219) ligands to orchestrate the catalytic cycle. nih.gov

Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos), have proven to be highly effective in promoting the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated aryl halides. nih.govnih.gov These ligands facilitate the oxidative addition step, which is often rate-limiting, and also accelerate the reductive elimination. rsc.orgnih.gov For a substrate like this compound, which features a sterically demanding cyclopropyl (B3062369) group and an electron-withdrawing fluoro group, such advanced ligand systems are often necessary to achieve high yields and reaction rates. nih.govresearchgate.net

The ligand's role extends to stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity to favor the desired cross-coupling over undesired pathways. reddit.com For instance, a highly active catalyst system can increase the rate of transmetalation to outcompete protodeboronation. rsc.org

Table 2: Common Ligands and Their General Applicability in Suzuki-Miyaura Coupling

| Ligand | Catalyst Precursor (Example) | General Applicability |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | General purpose, effective for simple aryl bromides and iodides. audreyli.comresearchgate.net |

| Tricyclohexylphosphine (PCy₃) | Pd(OAc)₂ | Effective for sterically hindered substrates and aryl chlorides. audreyli.com |

| SPhos | SPhos Pd G2 | Broad scope, including challenging couplings with hindered and heteroaryl substrates. nih.gov |

| XPhos | XPhos Pd G3 | Highly active for a wide range of substrates, including aryl chlorides. nih.gov |

Effect of Base and Solvent Systems

The base and solvent system are critical components of the Suzuki-Miyaura reaction, with profound effects on reaction efficiency and selectivity when using this compound. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is then competent for transmetalation to the palladium center. rsc.org

A variety of inorganic and organic bases can be employed, with the choice often depending on the specific substrates and catalyst system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). claremont.edu The strength and nature of the base can influence the rate of both the desired transmetalation and the undesired protodeboronation. For electron-deficient arylboronic acids, a stronger base might be required to facilitate transmetalation, but this can also increase the risk of protodeboronation. rsc.org The use of potassium phosphate (B84403) (K₃PO₄) is often a good choice for challenging couplings as it is a strong enough base to promote the reaction while being less prone to causing side reactions compared to hydroxides. audreyli.com

The solvent system must be capable of dissolving the various components of the reaction mixture, including the organic substrates and the inorganic base. Mixtures of an organic solvent and water are commonly used, as water is necessary for the base to exert its effect. audreyli.com Typical organic solvents include toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF). researchgate.net The choice of solvent can influence the reaction rate and, in some cases, the product distribution. For instance, the addition of water to a toluene system has been shown to have an accelerating effect on the coupling of cyclopropylboronic acid. audreyli.com

Table 3: Common Base and Solvent Systems in Suzuki-Miyaura Coupling

| Base | Common Solvents | General Remarks |

| K₂CO₃ | Toluene/Water, Dioxane/Water | A versatile and commonly used base. claremont.edu |

| Cs₂CO₃ | Toluene/Water, Dioxane/Water | Often used for challenging couplings due to its high solubility and basicity. nih.gov |

| K₃PO₄ | Toluene/Water, Dioxane/Water | A strong, non-nucleophilic base, effective for a wide range of substrates, including those prone to side reactions. audreyli.comresearchgate.net |

| NaOH | Ethanol/Water | A strong base, but can promote side reactions such as protodeboronation. |

Protodeboronation: Undesired Side Reactions and Mechanistic Understanding

Protodeboronation is a significant undesired side reaction in Suzuki-Miyaura couplings, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. ed.ac.uk The propensity of this compound to undergo protodeboronation is influenced by its electronic and steric properties, as well as the reaction conditions, particularly pH. wikipedia.orged.ac.uk

Acid-Catalyzed Protodeboronation

Under acidic conditions, the protodeboronation of arylboronic acids is generally understood to proceed via an electrophilic aromatic substitution mechanism. rsc.org The reaction is initiated by the protonation of the aromatic ring, typically at the ipso-carbon bearing the boronic acid group. rsc.org This forms a cationic intermediate, which is then attacked by a nucleophile, such as water, leading to the cleavage of the C-B bond and formation of the corresponding arene. rsc.org

For this compound, the presence of the electron-withdrawing fluorine atom at the ortho position is expected to deactivate the aromatic ring towards electrophilic attack. ed.ac.uk Consequently, acid-catalyzed protodeboronation is generally slower for electron-deficient arylboronic acids compared to their electron-rich counterparts. rsc.orgacs.org Therefore, under typical Suzuki-Miyaura conditions, which are basic, acid-catalyzed protodeboronation is not the primary pathway for decomposition. However, it can become relevant if acidic conditions are encountered during workup or if acidic additives are present in the reaction mixture.

Base-Catalyzed Protodeboronation

Base-catalyzed protodeboronation is a more prevalent issue in the context of Suzuki-Miyaura coupling. ed.ac.uk The mechanism is more complex than the acid-catalyzed pathway and is highly dependent on the pH of the medium. ed.ac.uk The initial step involves the reaction of the boronic acid with a base (e.g., hydroxide) to form a tetracoordinate boronate species ([ArB(OH)₃]⁻). wikipedia.org

For many simple arylboronic acids, the rate-limiting step is the ipso-protonation of this boronate by a proton source, typically water. wikipedia.orgacs.org However, for highly electron-deficient arylboronic acids, such as those bearing multiple fluorine substituents, an alternative mechanism involving the liberation of a transient aryl anion has been proposed. acs.orgnih.gov In this pathway, the C-B bond cleaves heterolytically to form an aryl anion and boric acid. The highly reactive aryl anion is then rapidly protonated by the solvent. acs.org Given the presence of the electron-withdrawing fluoro group, this compound may have some propensity to undergo protodeboronation via a pathway with significant anionic character at the ipso-carbon in the transition state, especially under strongly basic conditions.

Factors Influencing Protodeboronation Propensity (e.g., Substituents, pH)

The rate of protodeboronation is highly sensitive to several factors, with the substituents on the aryl ring and the pH of the reaction medium being the most critical. nih.govljmu.ac.ukresearchgate.net

Substituents: Electron-withdrawing groups, such as the fluorine atom in this compound, have a dual effect. They generally decrease the rate of acid-catalyzed protodeboronation by deactivating the ring to electrophilic attack. ed.ac.uk However, under basic conditions, strong electron-withdrawing groups can stabilize the developing negative charge on the ipso-carbon in the transition state, thereby accelerating base-catalyzed protodeboronation, particularly if the mechanism involves an aryl anion intermediate. acs.orgnih.gov The cyclopropyl group, while sterically bulky, is generally considered to have some electron-donating character through its π-system, which could slightly mitigate the effect of the fluorine atom. Studies on cyclopropylboronic acid itself have shown it to be relatively stable towards protodeboronation under many conditions. nih.govljmu.ac.ukresearchgate.net

pH: The pH of the reaction medium is a crucial determinant of the protodeboronation rate. ed.ac.uknih.govnih.govljmu.ac.ukresearchgate.net The rate is typically at a minimum in neutral or slightly acidic conditions and increases significantly in both strongly acidic and strongly basic media. wikipedia.org For many arylboronic acids, the rate of protodeboronation reaches a maximum at high pH, where the concentration of the more reactive boronate species is highest. ed.ac.uked.ac.uk The pH-rate profile can be complex, and for some boronic acids, a self-catalysis pathway has been identified where the rate is maximal around the pKa of the boronic acid. nih.gov

Table 4: Summary of Factors Influencing Protodeboronation

| Factor | Effect on Protodeboronation Rate | Rationale |

| pH | Minimal at neutral pH; increases in strongly acidic or basic conditions. wikipedia.orged.ac.uk | Different mechanisms operate at different pH values (electrophilic attack in acid, boronate reactivity in base). rsc.orgwikipedia.org |

| Electron-withdrawing Substituents | Decreases rate in acid; can increase rate in base. ed.ac.ukacs.org | Deactivates ring towards electrophilic attack; stabilizes negative charge in the transition state of base-catalyzed pathways. rsc.orgacs.org |

| Electron-donating Substituents | Increases rate in acid; generally decreases rate in base. rsc.org | Activates ring towards electrophilic attack; destabilizes negative charge in the transition state of base-catalyzed pathways. rsc.org |

| Temperature | Increases | Provides activation energy for the C-B bond cleavage. |

Oxidative Degradation Pathways

Arylboronic acids, including this compound, are susceptible to oxidative degradation, a process that can impact their stability and utility in synthetic applications. The primary pathway for this degradation involves the reaction with various oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS) such as hydrogen peroxide. nih.govpnas.org The general mechanism of oxidative deboronation converts the boronic acid into a phenol (B47542) and boric acid. nih.gov

The initial step involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. pnas.org This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, which is often the rate-limiting step. nih.gov Subsequent hydrolysis of the resulting boronate ester yields the corresponding phenol. For this compound, this process would lead to the formation of 4-cyclopropyl-2-fluorophenol.

The rate of oxidative degradation can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom at the ortho position in this compound, can diminish the electron density on the boron atom. nih.gov This reduction in electron density can, in turn, slow down the rate-limiting 1,2-aryl migration, thereby potentially enhancing the oxidative stability of the molecule compared to unsubstituted phenylboronic acid. nih.govnih.gov

Conversely, some studies have explored the deliberate oxidative hydroxylation of arylboronic acids as a synthetic route to phenols, utilizing various catalytic systems under controlled conditions. These methods often employ transition metal catalysts or photocatalysts to generate the necessary reactive oxygen species.

Table 1: Factors Influencing Oxidative Degradation of Arylboronic Acids

| Factor | Influence on Degradation Rate | Rationale |

| Oxidizing Agents (e.g., H₂O₂, O₂) | Increases | Provides the reactive oxygen species necessary for the reaction. nih.govpnas.org |

| Electron-withdrawing Substituents | Generally Decreases | Reduces electron density on the boron atom, slowing the rate-limiting aryl migration. nih.gov |

| pH | Can Influence | Affects the speciation of the boronic acid and the nature of the reactive oxygen species. nih.gov |

| Catalysts (e.g., transition metals) | Increases | Can facilitate the generation of reactive oxygen species, promoting controlled hydroxylation. |

Reactivity of the Cyclopropyl Moiety in Boronic Acid Chemistry

The cyclopropyl group is a strained three-membered ring that imparts unique electronic and steric properties to molecules. Its reactivity in the context of boronic acid chemistry is of significant interest, particularly concerning its stability and participation in various chemical transformations.

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions. However, in the context of cyclopropyl boronic acid chemistry, the cyclopropyl ring is generally considered a stable moiety, especially under the conditions typically employed for cross-coupling reactions. researchgate.netaudreyli.com

While direct, unprompted ring-opening of the cyclopropyl group in this compound is not a commonly reported reaction pathway, boronic acids can participate in or mediate ring-opening reactions of other cyclopropyl-containing molecules. For instance, research has shown that arylboronic acids can mediate the ring-opening arylation of 1-arylcyclopropyl tosylates. rsc.org In this process, the boronic acid is proposed to facilitate the opening of the cyclopropane (B1198618) ring to form an allyl cation, which then participates in a nickel-catalyzed cross-coupling reaction. rsc.org

Additionally, in rhodium-catalyzed asymmetric ring-opening reactions of vinyl cyclopropanes, arylboronic acids have been successfully employed as carbon nucleophiles to trap the resulting allyl-rhodium complexes. acs.org These examples highlight the role of boronic acids as reagents in promoting the ring-opening of activated cyclopropanes, rather than the cyclopropyl boronic acid itself being the substrate for ring-opening. The stability of the cyclopropyl group is a key feature that allows its incorporation into larger molecules via cross-coupling reactions without degradation of the three-membered ring. nih.gov

Cyclopropyl boronic acids and their derivatives are valuable reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. audreyli.comlibretexts.org These reactions provide an efficient method for the formation of carbon-carbon bonds, allowing for the introduction of the cyclopropyl motif into aromatic and heteroaromatic systems. audreyli.comnih.gov The reaction of this compound with an aryl or vinyl halide/triflate would proceed via a standard Suzuki-Miyaura catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cyclopropyl group, due to the increased s-character of its C-C bonds, exhibits some properties of a double bond, which enhances its reactivity in coupling reactions compared to other saturated alkyl groups. researchgate.net This allows the coupling to proceed under relatively mild conditions, with a high tolerance for a wide range of functional groups on both coupling partners. audreyli.com

To circumvent issues such as protodeboronation, which can affect the stability and stoichiometry of boronic acids, derivatives like potassium cyclopropyltrifluoroborates are often used. nih.gov These salts are typically more stable, air- and moisture-resistant, and can be used in stoichiometric amounts, making them highly effective coupling partners for reactions with less reactive electrophiles like aryl chlorides. nih.govorganic-chemistry.org

Table 2: Representative Suzuki-Miyaura Coupling of Cyclopropyl Boronic Acid Derivatives

| Cyclopropyl Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Product | Yield | Reference |

| Cyclopropylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/PCy₃ | K₃PO₄ | 4-Cyclopropylacetophenone | 91% | audreyli.com |

| Cyclopropylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 3-Cyclopropylpyridine | 78% | audreyli.com |

| Potassium cyclopropyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂/XPhos | K₂CO₃ | 4-Cyclopropylanisole | 75% | nih.gov |

| Potassium cyclopropyltrifluoroborate | 2-Chloroquinoline | Pd(OAc)₂/n-BuPAd₂ | K₂CO₃ | 2-Cyclopropylquinoline | 74% | organic-chemistry.org |

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence and position of a fluorine substituent on an arylboronic acid can significantly influence its reactivity and selectivity in chemical transformations. In this compound, the fluorine atom is located at the ortho position relative to the boronic acid group.

The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. nih.gov This enhanced acidity can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions, which is often the rate-limiting step. nih.gov Studies have shown that electron-poor, fluorine-containing arylboronic acids can react faster than their electron-rich or neutral counterparts in nickel-catalyzed cross-coupling reactions. nih.gov

Furthermore, an ortho-fluoro substituent can engage in intramolecular hydrogen bonding with the hydroxyl groups of the boronic acid (B–O–H···F). nih.gov This interaction can influence the conformation of the molecule and affect its acidity and reactivity. The increased acidity of ortho-fluorophenylboronic acid compared to its meta and para isomers is attributed in part to this intramolecular hydrogen bond. nih.gov

The electron-withdrawing nature of the fluorine atom also makes polyfluoroaryl boronic acids more susceptible to base-promoted protodeboronation, which can be a detrimental side reaction in Suzuki-Miyaura coupling. acs.org This necessitates the careful selection of reaction conditions, often favoring weaker bases or base-free protocols for these sensitive substrates. acs.org

Table 3: Effects of Fluorine Substitution on Arylboronic Acid Properties

| Property | Effect of Fluorine Substitution (Especially ortho) | Mechanistic Rationale |

| Lewis Acidity | Increased | Strong electron-withdrawing inductive effect of fluorine. nih.gov |

| Reactivity in Cross-Coupling | Generally Increased | Enhanced Lewis acidity can accelerate the transmetalation step. nih.gov |

| Protodeboronation | Increased Susceptibility | The electron-withdrawing nature of fluorine can facilitate the cleavage of the C-B bond. acs.org |

| Acidity (pKa) | Increased (lower pKa) | Inductive effect and potential for intramolecular hydrogen bonding. nih.gov |

| Selectivity | Can be influenced | A combination of steric and electronic effects can direct the outcome of reactions. harvard.edu |

Applications of 4 Cyclopropyl 2 Fluorophenyl Boronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary utility of (4-cyclopropyl-2-fluorophenyl)boronic acid lies in its ability to participate in reactions that form new carbon-carbon bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction is widely used for synthesizing biaryl compounds, which are prevalent in many biologically active molecules. nih.govresearchgate.net this compound serves as an effective coupling partner in these transformations, introducing the 4-cyclopropyl-2-fluorophenyl motif into a target molecule.

This compound readily couples with a diverse range of aryl and heteroaryl halides (Br, Cl) and pseudohalides (e.g., triflates) under palladium catalysis. audreyli.comresearchgate.netnih.gov The reaction's success and efficiency depend on the choice of catalyst, ligand, base, and solvent. nih.govaudreyli.com Sterically demanding and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be particularly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. researchgate.netacs.org

The reaction is tolerant of a wide array of functional groups on the coupling partner, including esters, ketones, nitriles, and amines, which makes it highly valuable in the late-stage functionalization of complex molecules. audreyli.comnih.gov The presence of the fluorine atom on the boronic acid can influence the electronic properties of the aromatic ring, potentially affecting reaction rates and yields.

Table 1: Representative Suzuki-Miyaura Coupling Reactions The following table is illustrative, based on typical conditions for similar cyclopropyl- and fluoro-substituted arylboronic acids.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ / P(c-Hex)₃ | K₃PO₄ | Toluene (B28343)/H₂O | ~90% audreyli.com |

| 3-Bromopyridine | [Pd(C₃H₅)Cl]₂ / Tedicyp | Cs₂CO₃ | Dioxane | ~85% researchgate.net |

| 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | ~95% acs.org |

| Phenyl Triflone | Pd(PPh₃)₄ | K₂CO₃ | DME | Moderate |

While standard Suzuki-Miyaura reactions produce racemic products if new stereocenters are formed, significant progress has been made in developing asymmetric variants. Enantioselective Suzuki cross-coupling reactions can be achieved using chiral ligands on the palladium catalyst. nih.gov For substrates like prochiral bis-boronates, this desymmetrization provides a powerful method for creating enantioenriched products. nih.gov Although specific examples detailing the diastereoselective or enantioselective coupling of this compound are not prevalent, the principles can be extended. For instance, coupling this boronic acid with a chiral halide or using a chiral catalyst system could allow for the controlled synthesis of specific stereoisomers. The development of such methods is crucial for increasing the three-dimensionality of molecules in pharmaceutical research. nih.gov

Beyond the Suzuki reaction, arylboronic acids are versatile reagents for other important C-C bond-forming transformations.

Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde), and a boronic acid to form α-amino acids or other functionalized amines. nih.govresearchgate.net The reaction is particularly effective with α-hydroxy aldehydes and is valued for its operational simplicity and ability to construct complex products in a single step. researchgate.netnih.gov this compound can serve as the organoboron component, transferring the 4-cyclopropyl-2-fluorophenyl group to the newly formed amine. The reaction's diastereoselectivity can often be controlled by the existing stereochemistry in the aldehyde or by using chiral catalysts. nih.gov

Heck Reaction: While less common for boronic acids than for organohalides, boron-Heck reactions have been developed where the arylboronic acid adds across an alkene. researchgate.net These reactions typically require specific catalytic systems and conditions to proceed efficiently.

Conjugate Additions: Arylboronic acids can add to electron-deficient alkenes (e.g., enones, enoates) in a rhodium-catalyzed 1,4-conjugate addition. This reaction provides a direct route to β-arylated carbonyl compounds and their derivatives. researchgate.net The use of chiral ligands can render this process enantioselective, offering a powerful tool for asymmetric synthesis. researchgate.net

Homologation refers to a reaction that extends a carbon chain by a single carbon atom. The Matteson homologation is a classic method using carbenoids to achieve a stereospecific 1,2-metallate rearrangement. nih.gov More recently, palladium-catalyzed methods have been developed for the formal homologation of arylboronic acids. nih.gov In this process, a halomethylboronic acid pinacol (B44631) ester acts as a carbenoid equivalent. nih.gov This allows for the direct conversion of an arylboronic acid, such as this compound, into its corresponding benzylic boronic ester. This transformation is valuable as it converts readily available arylboronic acids into less common but highly useful benzylic boron reagents without the need for stoichiometric organometallic reagents. nih.gov These products can then be used in subsequent cross-coupling reactions to access diarylmethane structures, which are important pharmacophores. nih.gov

Suzuki-Miyaura Cross-Coupling for Biaryl and Complex Molecule Synthesis

Carbon-Heteroatom Bond Forming Reactions

The boronic acid moiety is a powerful functional group for forming new bonds between its aryl carbon and various heteroatoms. While specific examples utilizing this compound are not extensively documented in all cases, its reactivity can be understood through established methodologies for arylboronic acids, such as Chan-Lam and Buchwald-Hartwig couplings, and other related transformations.

The formation of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. Arylboronic acids are key reagents in copper-catalyzed C-N cross-coupling reactions, commonly known as the Chan-Lam coupling (or Chan-Evans-Lam reaction). This reaction provides an efficient method for creating aryl amines, amides, and other N-aryl compounds under relatively mild conditions.

The Chan-Lam coupling typically involves the reaction of an arylboronic acid with an amine in the presence of a copper(II) salt, such as Cu(OAc)₂, often with a base like pyridine (B92270) or triethylamine, and in the presence of air or another oxidant. The reaction can be performed at room temperature, offering an advantage over some palladium-catalyzed methods. The general applicability of this reaction allows for the coupling of a wide range of amines, anilines, amides, and nitrogen-containing heterocycles with arylboronic acids.

Table 1: Representative Chan-Lam C-N Coupling Conditions This table shows generalized conditions for the C-N coupling of arylboronic acids, which are applicable to substrates like this compound.

| Amine Substrate | Catalyst | Base | Solvent | Temperature | Typical Yield |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | Good to Excellent |

| Alkylamine | Cu(OAc)₂ | 2,6-Lutidine | Toluene | 60-80 °C | Moderate to Good |

| Amide | Cu(OAc)₂ | Pyridine | THF | Room Temp. | Good |

| Imidazole | CuI | DMAP | Methanol | Room Temp. | Excellent |

Similar to C-N bond formation, the Chan-Lam coupling is also a powerful tool for the synthesis of aryl ethers through C-O cross-coupling. This transformation is crucial for accessing diaryl ethers and alkyl aryl ethers, which are common structural motifs in natural products and biologically active molecules. The reaction involves coupling an arylboronic acid with an alcohol or phenol (B47542).

The conditions for C-O coupling are analogous to those for C-N coupling, typically employing a copper(II) catalyst and a base. The reaction is conducted in the presence of an oxidant, often atmospheric oxygen, which facilitates the catalytic cycle. This method is valued for its operational simplicity and tolerance of various functional groups on both the boronic acid and the alcohol coupling partner.

The synthesis of aryl sulfides is readily achieved through the copper-promoted coupling of arylboronic acids with thiols. This Chan-Lam type S-arylation provides a direct and efficient route to C-S bond formation under mild conditions. Aryl cyclopropyl (B3062369) sulfides, in particular, are important precursors for various biologically active compounds.

Research on the S-cyclopropylation of thiophenols using cyclopropylboronic acid has established effective protocols. researchgate.netorganic-chemistry.org These reactions are typically promoted by copper(II) acetate (B1210297) in the presence of a ligand, such as 2,2'-bipyridine, and a base. organic-chemistry.org The methodology is robust, tolerating a wide array of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents at various positions. researchgate.net Although a direct example with this compound is not specified, its structural similarity suggests its suitability for such transformations.

Table 2: Typical Conditions for Copper-Promoted S-Arylation of Thiophenols Based on established protocols for cyclopropylboronic acid. organic-chemistry.org

| Component | Reagent/Condition |

| Boronic Acid | 1.5 equivalents |

| Thiophenol | 1.0 equivalent |

| Catalyst | Cu(OAc)₂ (1.0 equivalent) |

| Ligand | 2,2'-Bipyridine (1.0 equivalent) |

| Base | Cs₂CO₃ (1.0 equivalent) |

| Solvent | Dichloroethane (DCE) |

| Temperature | 70 °C |

The boronic acid group can be replaced by a variety of other functional groups in ipso-substitution reactions. These transformations are highly valuable as they offer regioselective access to substituted arenes that may be difficult to synthesize through other means.

Ipso-Nitration: The conversion of arylboronic acids to nitroarenes can be achieved with high regioselectivity. Various methods have been developed that avoid the harsh conditions and isomeric mixtures associated with traditional electrophilic aromatic nitration. Reagent systems such as a mixture of a nitrate (B79036) salt (e.g., AgNO₃) and chlorotrimethylsilane, or fuming nitric acid, can efficiently replace the boronic acid group with a nitro group. organic-chemistry.orgorganic-chemistry.orgrsc.org These methods are generally mild and tolerate a range of functional groups. organic-chemistry.org The mechanism is believed to involve the formation of a reactive nitrating species that facilitates selective substitution at the carbon-boron bond. organic-chemistry.orgrsc.org

Chlorodeboronation: Aryl chlorides can be synthesized from arylboronic acids via copper-catalyzed chlorodeboronation. This transformation is particularly useful for preparing electron-deficient aryl chlorides, which are often challenging to obtain using other methods. rsc.org A common protocol involves reacting the arylboronic acid with a chlorine source like N-chlorosuccinimide (NCS) in the presence of a copper(I) catalyst (e.g., CuCl). rsc.orgnih.govnih.gov The reaction is tolerant of diverse functional groups and provides a reliable route to chlorinated arenes. rsc.orgnih.gov

Fluorination: The direct replacement of a boronic acid group with fluorine provides a powerful method for synthesizing aryl fluorides, which are of great interest in medicinal chemistry. Electrophilic fluorinating agents, such as acetyl hypofluorite (B1221730) (AcOF) derived from diluted fluorine, can convert arylboronic acids to their corresponding fluorides in fast and efficient reactions. acs.org Copper-mediated nucleophilic fluorination using sources like K¹⁸F has also been developed, which is particularly important for the synthesis of radiotracers for Positron Emission Tomography (PET). rsc.org

Functional Group Transformations and Derivatizations of the Boronic Acid Group

The boronic acid functional group itself can be readily transformed into other boron-containing species, most notably boronic esters. This derivatization is often performed to enhance stability, modify reactivity, or facilitate purification.

Arylboronic acids are in equilibrium with their corresponding boroxines in the solid state and can be prone to protodeboronation under certain conditions. Conversion to a boronic ester, such as a pinacol ester, increases the compound's stability, making it easier to handle, store, and purify. The pinacol ester of this compound is a known and useful research chemical.

The synthesis of boronic esters from boronic acids is typically a straightforward process. A common method involves the direct esterification of the boronic acid with a diol, such as pinacol, often with removal of water to drive the reaction to completion. This transformation is a key step in many multi-step synthetic sequences, including iterative cross-coupling reactions where controlled manipulation of different boron species is required.

Conversion to Organotrifluoroborates

Boronic acids, while immensely useful, can sometimes suffer from instability, such as a propensity for dehydration to form cyclic boroxine (B1236090) anhydrides or protodeboronation under certain reaction conditions. nih.gov A common strategy to enhance stability and ease of handling is the conversion of boronic acids into their corresponding potassium organotrifluoroborate salts. nih.gov This transformation is particularly valuable as organotrifluoroborates are typically crystalline, air-stable solids that are less prone to decomposition and can be stored for extended periods. nih.gov

The conversion of this compound to potassium (4-cyclopropyl-2-fluorophenyl)trifluoroborate is readily achieved by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.gov The reaction proceeds by the displacement of the hydroxyl groups on the boron atom with fluoride ions, forming a stable, tetracoordinate borate (B1201080) species. This straightforward procedure generally provides the desired trifluoroborate salt in high yield after purification.

The resulting potassium (4-cyclopropyl-2-fluorophenyl)trifluoroborate retains the synthetic utility of the parent boronic acid, serving as a competent nucleophilic partner in various cross-coupling reactions. In many cases, the trifluoroborate salt offers advantages in terms of improved stability and controlled, slow release of the boronic acid in situ under the reaction conditions, which can lead to cleaner reactions and higher yields. nih.gov

Table 1: Representative Conversion of an Arylboronic Acid to its Potassium Trifluoroborate Salt

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Potassium hydrogen fluoride (KHF₂) | Methanol/Water | 0 °C to Room Temperature | 3 h | Potassium (4-cyclopropyl-2-fluorophenyl)trifluoroborate | High | nih.gov |

Other Transformations

Beyond its conversion to a trifluoroborate salt, this compound is a versatile building block for a variety of other chemical transformations, primarily in the realm of metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most prominent application of arylboronic acids. libretexts.org This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate. libretexts.orgacs.org this compound can be coupled with various aryl and heteroaryl halides to synthesize complex biaryl structures. ugr.es The presence of the 2-fluoro substituent can influence the electronic properties of the aromatic ring and may require optimized catalytic systems, often employing specialized phosphine ligands like XPhos or SPhos, to achieve high efficiency, particularly with less reactive aryl chlorides. nih.govacs.org

Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, representing a powerful alternative to the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction couples arylboronic acids with nucleophiles such as amines, amides, alcohols, or thiols to form C-N, C-O, and C-S bonds. organic-chemistry.orgrsc.org this compound can serve as the aryl source in these transformations, providing a route to synthesize N- and O-arylated compounds containing the 4-cyclopropyl-2-fluorophenyl moiety. The reaction is often performed under mild conditions, open to the air, making it an attractive method from a practical standpoint. wikipedia.org The corresponding trifluoroborate salt can also be used, sometimes with improved results. nih.gov

Petasis Borono-Mannich Reaction

The Petasis reaction is a multicomponent transformation that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines, including valuable α-amino acids. wikipedia.orgnih.govorganic-chemistry.org this compound can participate as the nucleophilic component in this reaction. The process involves the in situ formation of an iminium ion from the amine and carbonyl, which is then attacked by the aryl group from the boronic acid. nih.gov This reaction is highly valued for its ability to construct complex amine derivatives in a single, atom-economical step from readily available starting materials. nih.govnih.gov

Table 2: Overview of Other Transformations Involving Arylboronic Acids

| Reaction Name | Bond Formed | Key Reagents | Typical Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C(aryl)-C(aryl/vinyl) | Aryl/Vinyl Halide, Base | Palladium Complex | Biaryls, Styrenes | libretexts.org |

| Chan-Lam Coupling | C(aryl)-N / C(aryl)-O | Amine / Alcohol, Oxidant | Copper(II) Acetate | Aryl Amines, Aryl Ethers | organic-chemistry.orgwikipedia.org |

| Petasis Reaction | C(aryl)-C(amine) | Amine, Carbonyl Compound | None or Lewis Acid | Substituted Amines | wikipedia.orgorganic-chemistry.org |

Computational and Theoretical Investigations of 4 Cyclopropyl 2 Fluorophenyl Boronic Acid

Quantum Chemical Computations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While specific DFT studies exclusively focused on (4-Cyclopropyl-2-fluorophenyl)boronic acid are not extensively documented in publicly available literature, the well-established effects of its constituent functional groups—an ortho-fluorine and a para-cyclopropyl group on a phenylboronic acid core—can be analyzed based on extensive theoretical work on analogous compounds. researchgate.netnih.govlodz.pl

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a variety of electronic properties. nih.gov For substituted phenylboronic acids, a key structural feature is the dihedral angle between the boronic acid group [-B(OH)2] and the phenyl ring. The presence of an ortho-substituent, such as the fluorine atom in the title compound, can lead to a significant twist of this angle to minimize steric repulsion. nih.gov

Analysis of Molecular Properties (e.g., Frontier Molecular Orbitals, Mulliken Charges, NLOs)

Quantum chemical calculations provide access to a suite of molecular properties that are crucial for understanding a molecule's behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For phenylboronic acid derivatives, the HOMO is typically a π-orbital distributed over the phenyl ring, while the LUMO is often a π*-orbital with significant contribution from the vacant p-orbital of the boron atom. The introduction of a fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO. The cyclopropyl (B3062369) group, which can donate electron density to the aromatic ring through σ-π conjugation, would be expected to raise the HOMO energy. The interplay of these two substituents determines the final HOMO-LUMO gap.

Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. In this compound, the boron atom will carry a significant positive charge due to the electronegativity of the attached oxygen and fluorine atoms. The fluorine atom will exhibit a negative charge, while the carbon atoms of the phenyl ring will show a complex charge distribution influenced by both the inductive effect of the fluorine and the conjugative effect of the cyclopropyl group.

Nonlinear Optical (NLO) Properties: Theoretical calculations can predict NLO properties, such as polarizability and hyperpolarizability. These properties are related to how a molecule's charge distribution is distorted by an external electric field and are important for applications in materials science. Phenylboronic acids with donor-acceptor substituents can exhibit significant NLO responses.

A hypothetical data table based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar phenylboronic acid derivatives is presented below.

| Property | Predicted Value (Illustrative) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of kinetic stability |

| Dipole Moment (µ) | ~2.5 D | Measure of molecular polarity |

| Mulliken Charge on Boron | +0.65 e | Estimated partial charge on the Boron atom |

| Mulliken Charge on Fluorine | -0.40 e | Estimated partial charge on the Fluorine atom |

Prediction of Chemical Reactivity and Kinetic Stability

The electronic parameters derived from DFT calculations are instrumental in predicting reactivity. The HOMO-LUMO energy gap is a primary determinant of kinetic stability. researchgate.net A large gap, as is typical for many arylboronic acids, suggests that the molecule is kinetically stable, meaning it does not readily undergo spontaneous reactions.

Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be calculated from HOMO and LUMO energies. The fluorine substituent's electron-withdrawing nature increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack, a key step in reactions like the Suzuki-Miyaura coupling. Conversely, the electron-donating cyclopropyl group can modulate this effect.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would likely reveal:

Strong σ-bonds for the C-B and C-F linkages.

Significant delocalization of π-electrons within the phenyl ring.

Hyperconjugative interactions between the filled π-orbitals of the phenyl ring and the empty p-orbital of the boron atom, which stabilizes the molecule.

Interactions between the lone pairs of the fluorine and oxygen atoms and adjacent antibonding orbitals, providing insight into the electronic effects of these substituents.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energies. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, DFT can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculations can clarify the role of the ortho-fluoro substituent in facilitating these steps, potentially through steric or electronic effects that influence the geometry and energy of the transition states.

Structure-Reactivity Relationships in Boronic Acid Derivatives

Computational studies on a series of related boronic acid derivatives allow for the establishment of structure-reactivity relationships. By systematically varying substituents on the phenyl ring and calculating their impact on properties like Lewis acidity, HOMO-LUMO gap, and activation energies for key reactions, clear trends can be established. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for (4-Cyclopropyl-2-fluorophenyl)boronic Acid Transformations

The efficiency of cross-coupling reactions involving this compound is heavily reliant on the catalytic system employed. While traditional palladium catalysts are effective, research is now geared towards the development of more advanced systems to overcome existing limitations. A key challenge with fluorinated boronic acids is their potential instability, which can lead to side reactions like protodeboronation.

Future research is focused on creating novel palladium precatalysts that can generate the active catalytic species under milder conditions. This would help to minimize the decomposition of sensitive boronic acids like this compound. For instance, the development of precatalysts that form catalytically active LPd(0) species rapidly at room temperature or slightly elevated temperatures (40 °C) can significantly improve reaction outcomes. acs.org The use of specialized phosphine (B1218219) ligands, such as XPhos, in conjunction with palladium sources is a promising avenue to enhance catalytic activity and stability. acs.org

The table below illustrates representative catalytic systems that have shown efficacy in the Suzuki-Miyaura coupling of challenging boronic acids, which could be adapted for this compound.

| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Reaction Time | Potential Advantage for this compound |

| Pd(OAc)₂ | 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) | K₂CO₃ | Cyclopentyl methyl ether (CPME)/H₂O | 100 | 24 h | Effective for coupling with less reactive aryl chlorides. nih.gov |

| Palladium(II) chloride | dppf | K₃PO₄ | Toluene (B28343) | 100 | - | Standard catalyst for a range of substrates. |

| Palladium(II) acetate (B1210297) | Tricyclohexylphosphine (Pcy₃) | K₃PO₄ | Toluene/H₂O | 100 | 6 h | The addition of water can accelerate the reaction rate. audreyli.com |

Green Chemistry Approaches in the Synthesis and Application of the Compound

In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being increasingly integrated into the synthesis and application of this compound. A significant area of development is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields in multicomponent reactions involving boronic acids. nih.govsemanticscholar.org This technique offers a more energy-efficient alternative to conventional heating methods. semanticscholar.org

The choice of solvent is another critical aspect of green chemistry. Research is exploring the replacement of traditional organic solvents with more environmentally benign alternatives. For example, the use of greener solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) in mechanochemical cross-coupling reactions represents a sustainable approach. researchgate.net Furthermore, performing reactions in aqueous media, where possible, significantly reduces the environmental impact. audreyli.com

Key green chemistry approaches applicable to this compound include:

Microwave-Assisted Synthesis: For rapid and efficient reactions. nih.govsemanticscholar.org

Use of Greener Solvents: Replacing hazardous solvents with options like water or bio-derived solvents. audreyli.comresearchgate.net

Mechanochemistry: Employing solvent-free or liquid-assisted grinding techniques to reduce solvent waste. researchgate.net

Development of Reusable Catalysts: Designing heterogeneous catalysts that can be easily recovered and reused.

Expansion of Substrate Scope and Reaction Diversity

A major thrust of current research is to broaden the range of substrates that can be successfully coupled with this compound. While aryl bromides and iodides are common coupling partners, the use of more abundant and less expensive aryl chlorides is a key objective. nih.gov The development of highly active catalytic systems, such as those employing bulky biarylphosphine ligands, has enabled the efficient coupling of aryl chlorides. nih.gov

Furthermore, expanding the scope to include nitrogen-rich heterocycles is of great interest for the synthesis of medicinally relevant compounds. nih.gov The Suzuki-Miyaura coupling provides a powerful tool for this purpose, though it can be challenging with certain heterocyclic substrates. nih.gov Research into optimized reaction conditions, including the use of appropriate catalysts and bases, is crucial for achieving high yields with a wide variety of heterocyclic partners. nih.gov

Future work will likely focus on:

Developing robust catalytic systems for the coupling of this compound with a wider range of aryl and heteroaryl chlorides. nih.gov

Exploring its utility in other types of cross-coupling reactions beyond the Suzuki-Miyaura reaction.

Investigating its application in the synthesis of complex natural products and active pharmaceutical ingredients.

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and designing new transformations. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide valuable insights into the reaction pathways and the nature of catalytic intermediates.

Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for mechanistic investigations. rsc.org DFT calculations can be used to model transition states, calculate reaction rates, and elucidate the role of various reaction components, such as ligands and bases. rsc.org For instance, computational studies can help to understand how the electronic properties of the fluorine and cyclopropyl (B3062369) substituents on the phenyl ring influence the reactivity of the boronic acid. rsc.org Such studies can guide the rational design of more efficient catalytic systems and reaction conditions.

Applications in Advanced Materials and Chemo-Sensing (excluding direct material properties or biological sensing mechanisms)

The unique structural features of this compound make it an attractive building block for the construction of advanced materials and components of chemo-sensing systems. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, a property that can be harnessed for the self-assembly of complex architectures. rsc.org

In the context of advanced materials, this compound can be incorporated into polymers and covalent organic frameworks (COFs) to create materials with tailored functionalities. rsc.org The cyclopropyl and fluoro groups can influence the packing and electronic properties of these materials.

For chemo-sensing applications, the boronic acid moiety can serve as a recognition site. While excluding the direct sensing mechanism, it is important to note that this compound can be a key component in the synthesis of more complex sensor molecules. Its derivatives could be used in bioconjugation techniques to attach molecules to surfaces, a fundamental step in the development of certain analytical devices. chemimpex.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Cyclopropyl-2-fluorophenyl)boronic acid, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or halogenated precursor functionalization. For aromatic boronic acids, intermediates like brominated cyclopropyl-fluorophenyl derivatives are often reacted with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80–100°C . Purification challenges arise due to boronic acid instability; thus, prodrug forms (e.g., boronate esters) are synthesized first and hydrolyzed post-purification . Yield optimization requires inert atmospheres (N₂/Ar) and rigorous exclusion of moisture. Purity is assessed via HPLC or LC-MS/MS, with impurities controlled below 1 ppm in pharmaceutical contexts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural integrity of this compound?

- Methodological Answer :

- ¹¹B NMR : Detects boronic acid speciation (trigonal vs. tetrahedral boron). Use deuterated DMSO-d₆ to stabilize the boronic acid form, avoiding protic solvents that promote dehydration .

- ¹H/¹³C NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–2.0 ppm), while fluorine substituents split aromatic signals. Assignments are validated via 2D-COSY and HSQC .

- IR : B-O stretching (~1350 cm⁻¹) and B-C vibrations (~1150 cm⁻¹) confirm boronic acid identity. Compare with DFT-calculated spectra (e.g., SPARTAN’14) to resolve ambiguities .

Q. What computational methods are recommended for predicting the reactivity and stability of this boronic acid in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models hydration equilibria and diol-binding kinetics. Solvent effects (e.g., water) are incorporated via implicit models (PCM). Key outputs include pKa (acid dissociation) and ΔG for boronate ester formation . SPARTAN’14 or Gaussian 16 workflows predict spectral properties (NMR/IR) for comparison with experimental data .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic properties and diol-binding affinity of this boronic acid compared to other aryl boronic acids?

- Methodological Answer : Cyclopropyl’s electron-donating effect increases boronic acid Lewis acidity (lower pKa), enhancing diol-binding at physiological pH. Compare with trifluoromethyl (CF₃) or methoxy (OCH₃) analogs using Hammett σ constants: cyclopropyl (σ ≈ -0.07) vs. CF₃ (σ ≈ +0.54). Binding affinity is quantified via fluorescence titration (e.g., with alizarin red S) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective in resolving contradictory data between theoretical (DFT) predictions and experimental spectroscopic results for this compound?

- Methodological Answer :

- Step 1 : Validate computational parameters (basis sets, solvent models) against known boronic acid benchmarks (e.g., phenylboronic acid).

- Step 2 : Use hybrid QM/MM approaches to model dynamic solvation effects missed in static DFT .

- Step 3 : Cross-reference with X-ray crystallography (if crystals are obtainable) or solid-state NMR to resolve discrepancies in bond angles/geometry .

Q. How can LC-MS/MS methods be developed to detect trace impurities of this boronic acid in pharmaceutical intermediates?

- Methodological Answer :

- Column : C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients.

- MS/MS : Negative-ion MRM transitions (e.g., m/z 193 → 137 for boronic acid; m/z 177 → 121 for methylphenylboronic acid). Limit of detection (LOD) ≤ 0.1 ppm achieved via optimized collision energies .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), accuracy (90–110%), and precision (%RSD < 5%) .

Q. What role does this boronic acid play in designing fluorescent biosensors for bacterial detection, and how is binding efficiency quantified?

- Methodological Answer : Boronic acid binds to bacterial surface glycolipids via diol interactions. For Gram-positive specificity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.